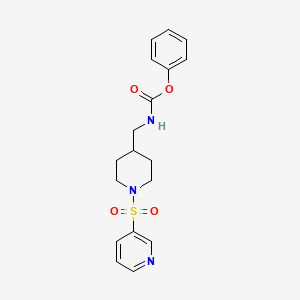

Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(25-16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)26(23,24)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGMIHLQAKJDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring substituted with a pyridin-3-ylsulfonyl group and a phenyl carbamate moiety.

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers such as melanoma and non-small cell lung cancer .

Table 1: Summary of Anticancer Activity

| Compound | Target Pathway | Activity Level | Reference |

|---|---|---|---|

| Phenyl Carbamate | BRAF(V600E) | Moderate | |

| Piperidine Derivative | EGFR | High | |

| Pyridin-Sulfonamide | Aurora-A Kinase | Significant |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Research indicates that piperidine derivatives can possess antibacterial and antifungal properties, making them valuable in treating infections .

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Target | Activity Level | Reference |

|---|---|---|---|

| Phenyl Carbamate | Staphylococcus aureus | Moderate | |

| Piperidine Derivative | Escherichia coli | High | |

| Pyridin-Sulfonamide | Candida albicans | Significant |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Breast Cancer Cell Lines : A study tested the compound's efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .

- Synergistic Effects with Antibiotics : Another investigation explored the synergistic effects of piperidine derivatives with common antibiotics against resistant bacterial strains, demonstrating enhanced antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with several carbamate and sulfonamide derivatives. Key analogues include:

Methyl (1-Phenethylpiperidin-4-yl)(phenyl)carbamate (Fentanyl Methyl Carbamate)

- Molecular Formula : C21H26N2O2

- Key Features: Replaces the pyridin-3-ylsulfonyl group with a phenethyl substituent.

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)

- Molecular Formula : C23H24N4O3S

- Key Features : Incorporates a sulfonamide linkage instead of a sulfonyl group and adds a piperazine ring. The sulfonamide may reduce metabolic stability compared to sulfonyl-containing compounds .

Methyl [1-((2-Chloro-4-fluoro-phenyl)sulfonyl)piperidin-4-yl]carbamate (Compound 14c)

- Molecular Formula: C14H17ClFNO4S

tert-Butyl ((4-(4-(Trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but pyridine derivatives with nitro/bromo groups exhibit higher melting points (268–287°C) due to increased polarity and crystal packing efficiency .

- Molecular Weight : The target compound’s estimated molecular weight (~350) is lower than sulfonamide analogues (e.g., 436.5 in Compound 15), suggesting differences in solubility and diffusion rates .

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Spectroscopy :

Mass Spectrometry

Q & A

Basic: What are the key synthetic steps for preparing Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate?

The synthesis typically involves:

- Step 1 : Formation of the pyridin-3-ylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives under anhydrous conditions (e.g., using pyridine-3-sulfonyl chloride and a base like triethylamine) .

- Step 2 : Introduction of the carbamate group by reacting the intermediate with phenyl chloroformate or isocyanate derivatives in dichloromethane or dioxane at controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Flash chromatography (e.g., 0–10% EtOAc/hexanes) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the sulfonyl, carbamate, and piperidine moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 406 [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis under QC-SMD-TFA05 conditions ensures purity (e.g., retention time ~1.63 minutes) .

Advanced: How can researchers optimize synthesis yield and purity?

- Reagent Selection : Use coupling agents like EDCI or DCC to enhance amide bond formation efficiency .

- Temperature Control : Maintain low temperatures (−10°C to 0°C) during sulfonylation to suppress byproducts .

- Solvent Choice : Anhydrous solvents (e.g., DCM) minimize hydrolysis of reactive intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out batch-to-batch variability .

- Control Experiments : Include reference inhibitors (e.g., kinase inhibitors for kinase studies) to contextualize activity .

Basic: What are the primary biological targets or applications of this compound?

- Kinase Inhibition : The sulfonyl-piperidine-carbamate scaffold shows potential as a kinase inhibitor due to its interaction with ATP-binding pockets .

- Enzyme Probes : Acts as a biochemical tool for studying GABA A α5 receptor modulation in neurological disorders .

Advanced: How does the sulfonyl group influence reactivity and bioactivity?

- Electron-Withdrawing Effects : Enhances electrophilicity of adjacent groups, facilitating nucleophilic attacks (e.g., in carbamate formation) .

- Target Binding : The sulfonyl group forms hydrogen bonds with kinase active sites (e.g., Leu631 in DNA polymerase), improving binding affinity .

Advanced: What computational methods predict target interactions?

- Molecular Docking : Software like AutoDock Vina models interactions with kinases or receptors, guided by crystallographic data .

- Molecular Dynamics Simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Basic: What stability considerations apply under varying pH and temperature?

- pH Sensitivity : The carbamate group hydrolyzes in acidic conditions (pH < 4), necessitating neutral buffers for storage .

- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in desiccated environments .

Advanced: How to design derivatives for enhanced enzyme selectivity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve hydrophobic interactions with target pockets .

- Stereochemical Tuning : Enantioselective synthesis (e.g., chiral chromatography) to isolate stereoisomers with higher target specificity .

Advanced: What side reactions occur during synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.